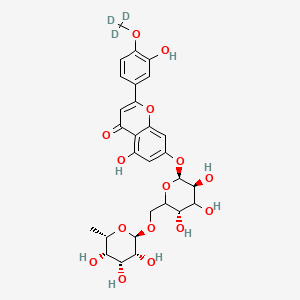
Diosmin-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diosmin-d3 is a synthetic flavonoid compound derived from hesperidin, a flavanone glycoside found abundantly in citrus fruits. It is a deuterated form of diosmin, which means that it contains deuterium atoms instead of hydrogen atoms. Diosmin is known for its beneficial pharmacological properties, including anti-inflammatory, antioxidant, antidiabetic, antihyperlipidemic, and antifibrotic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diosmin-d3 is synthesized from hesperidin through a series of chemical reactions. One common method involves the dehydrogenation of hesperidin to form diosmin. This process typically uses an aqueous solution of sodium hydroxide in the presence of iodine and pyridine . Another method involves the bromination of acetyl hesperidin using N-bromosuccinimide, benzoyl peroxide, and chloroform .
Industrial Production Methods
Industrial production of this compound involves the extraction of hesperidin from citrus fruits, followed by its conversion to diosmin through chemical reactions. The process is optimized to achieve high conversion rates and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
Diosmin-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification for different applications.
Common Reagents and Conditions
Oxidation: Sodium hydroxide, iodine, and pyridine are commonly used for the oxidation of hesperidin to diosmin.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can be carried out using reagents like N-bromosuccinimide and benzoyl peroxide.
Major Products Formed
The major product formed from these reactions is this compound, which is a deuterated form of diosmin. Other products may include intermediate compounds and by-products depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Diosmin-d3 has a wide range of scientific research applications in various fields:
Mecanismo De Acción
Diosmin-d3 exerts its effects through various molecular mechanisms:
Venous Tone Improvement: Enhances venous tone and elasticity, supporting circulatory health.
Lymphatic Drainage: Promotes lymphatic drainage and improves microcirculation.
Anti-inflammatory Effects: Inhibits inflammatory reactions by reducing the production of prostaglandin E2 and thromboxane A2.
Antioxidant Activity: Acts as a free radical scavenger, protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Diosmin-d3 is compared with other similar flavonoid compounds, such as:
Hesperidin: The precursor of diosmin, found abundantly in citrus fruits.
Diosmetin: The aglycone form of diosmin, which is absorbed into the systemic circulation after oral administration.
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
This compound is unique due to its deuterated nature, which enhances its stability and bioavailability compared to non-deuterated flavonoids .
Propiedades
Fórmula molecular |
C28H32O15 |
|---|---|
Peso molecular |
611.6 g/mol |
Nombre IUPAC |
5-hydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C28H32O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-8,10,19,21-30,32-37H,9H2,1-2H3/t10-,19?,21+,22+,23+,24?,25+,26-,27+,28+/m0/s1/i2D3 |
Clave InChI |
GZSOSUNBTXMUFQ-SQANUUFLSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@H](C([C@@H](C(O4)CO[C@H]5[C@@H]([C@@H]([C@@H]([C@@H](O5)C)O)O)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


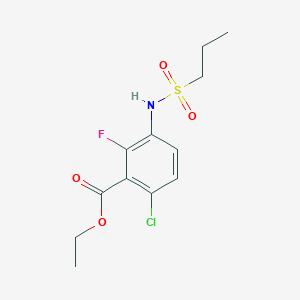
![6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride](/img/structure/B13861550.png)
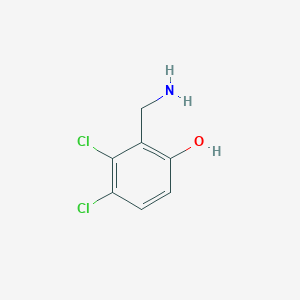
![5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13861569.png)

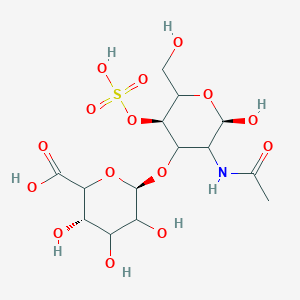
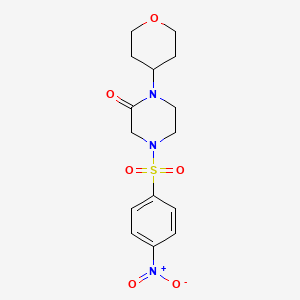
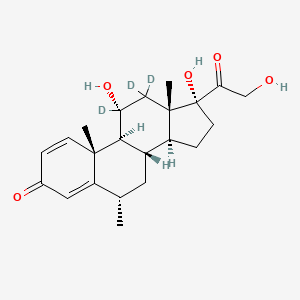
![6,6',7,7'-Tetrakis(2-methoxyethoxy)-4H-[3,4'-biquinazolin]-4-one](/img/structure/B13861593.png)
![[4-Chloro-2-(3-thienyl)phenyl]acetic acid](/img/structure/B13861601.png)
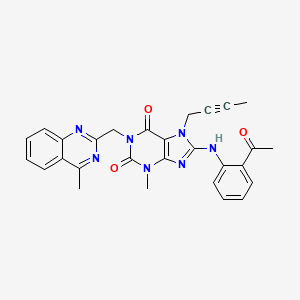
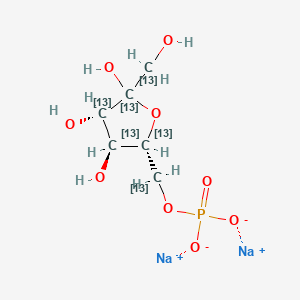
![(2S,3R,4S,5R)-2-[3-hydroxy-5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]phenoxy]oxane-3,4,5-triol](/img/structure/B13861613.png)
![N-[2-(5-hydroxy-4-prop-2-enyl-2,3-dihydro-1H-indol-3-yl)ethyl]butanamide](/img/structure/B13861621.png)
